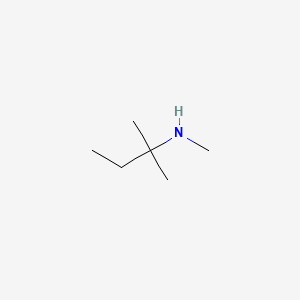
N,2-dimethylbutan-2-amine
説明
“N,2-dimethylbutan-2-amine” is a chemical compound with the molecular formula C6H15N . It is a secondary aliphatic amine .
Molecular Structure Analysis
The molecular weight of “N,2-dimethylbutan-2-amine” is 101.190 Da . The IUPAC Standard InChI is InChI=1S/C6H15N/c1-5-6(2,3)7-4/h7H,5H2,1-4H3 .Physical And Chemical Properties Analysis
“N,2-dimethylbutan-2-amine” has a density of 0.7±0.1 g/cm3, a boiling point of 92.3±8.0 °C at 760 mmHg, and a vapour pressure of 52.0±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.2±3.0 kJ/mol and a flash point of -7.4±9.3 °C . The index of refraction is 1.405, and it has a molar refractivity of 33.4±0.3 cm3 . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 2 freely rotating bonds .科学的研究の応用
Degradation of Nitrogen-containing Compounds
Advanced oxidation processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, such as N,2-dimethylbutan-2-amine, in water treatment. These processes help in mineralizing these compounds to improve the efficacy of overall treatment schemes. Studies indicate that ozone and Fenton processes are highly reactive towards amines, dyes, and pesticides. The degradation efficiency is influenced by factors like pH, initial concentration, and treatment time. Hybrid methods combining different AOPs under optimized conditions demonstrate synergistic effects, which are crucial for tailoring specific treatments for effluents containing nitrogenous compounds (Bhat & Gogate, 2021).
Formation and Destruction of N-nitrosodimethylamine (NDMA)
Research on the formation of NDMA in water outlines the reactions between NDMA precursors, such as amines, with disinfectants. The kinetics of these reactions vary widely, suggesting that tertiary amines and dimethylamine are significant sources of NDMA formation in treated water. Various methods for NDMA destruction include biodegradation, reduction, and oxidation, highlighting the complexity of interactions between amines and environmental factors (Sharma, 2012).
Curing Parameters and Toxicity of Acrylic Bone Cements
A review on the use of tertiary aromatic amines, including N,2-dimethylbutan-2-amine, as accelerators in the curing of acrylic resins has explored their kinetics, mechanisms, and the impact of environmental temperature. These studies are significant for biomedical applications, particularly in the development of denture resins and acrylic bone cements, by understanding the toxicological implications and the role of amines in the curing process (Vázquez, Levenfeld, & Román, 1998).
Determination of Biogenic Amines in Foods
The analysis of biogenic amines in food products is crucial due to their toxicity and their role as indicators of food freshness or spoilage. High-performance liquid chromatography (HPLC) is widely used for the quantitative determination of biogenic amines, focusing on methods that allow for the simultaneous detection of these compounds in various foods. This research area highlights the importance of detecting and controlling biogenic amine levels in food for consumer safety (Önal, 2007).
Role of Dimethyltryptamine in Tissue Protection
Studies on N,N-dimethyltryptamine (DMT), a compound structurally related to N,2-dimethylbutan-2-amine, have expanded beyond its psychotropic effects to explore its biological functions. The discovery of DMT as an endogenous ligand of the sigma-1 receptor suggests its potential role in cellular protective mechanisms, tissue regeneration, and immunity. This research provides insights into the physiological significance of DMT and similar compounds, offering directions for future medical therapies (Frecska et al., 2013).
Safety And Hazards
While specific safety and hazard information for “N,2-dimethylbutan-2-amine” was not found in the search results, it’s important to handle all chemicals with care. Avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
特性
IUPAC Name |
N,2-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5-6(2,3)7-4/h7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJFTKPQXSIZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275745 | |
| Record name | N,1,1-Trimethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(2-methylbutan-2-yl)amine | |
CAS RN |
2978-64-5 | |
| Record name | N,2-Dimethyl-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,1,1-Trimethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]](/img/structure/B1619482.png)

![4-[2-(Methylthio)ethyl]oxazolidine-2,5-dione](/img/structure/B1619484.png)
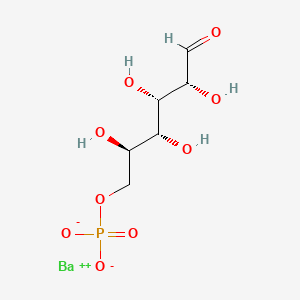

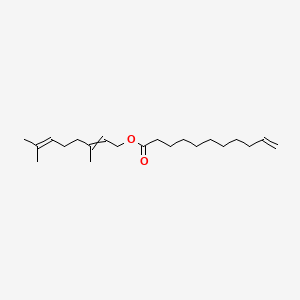
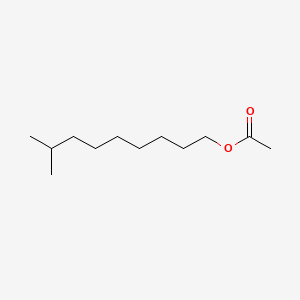
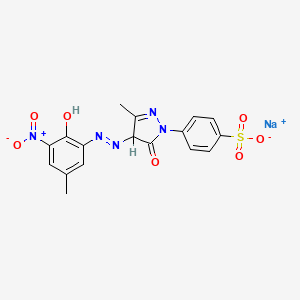
![Butanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B1619492.png)




